Cyclooctanecarbaldehyde hydrate

Vue d'ensemble

Description

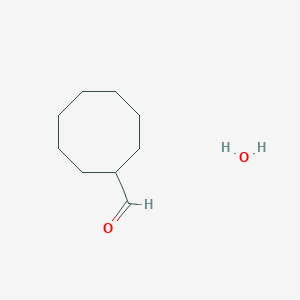

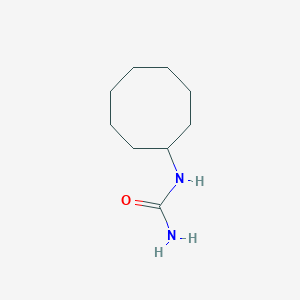

Cyclooctanecarbaldehyde hydrate is a chemical compound with the molecular formula C9H16O2 . It is a colorless to yellow sticky oil or semi-solid substance. The hydrate form incorporates water molecules into its crystal lattice, resulting in a distinct structure compared to related anhydrates. Water of hydration plays a crucial role in the compound’s properties and behavior .

Synthesis Analysis

The synthesis of This compound involves combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (isonicotinic, nicotinic, or 2- or 4-aminobenzoic acid hydrazide). The specific synthetic pathways and conditions may vary, but this combination leads to the formation of the hydrate .

Molecular Structure Analysis

The molecular formula of This compound is C9H16O2 . It consists of a cyclooctane ring with a carbonyl group (aldehyde) attached. The hydrate form incorporates water molecules into this structure. The arrangement of atoms and bonds determines its physical and chemical properties .

Chemical Reactions Analysis

The anhydrous compound remains highly soluble in water and retains a similar color to the original hydrate. It is stable at room temperature and can be used as a desiccant .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Palladium and Ruthenium Complexes in Synthesis

- Palladium(II) mononuclear and heterodinuclear complexes with 2-quinolyl-substituted (pyridine-2-carbonyl)hydrazone exhibit potential in catalysis and synthesis, highlighting the role of cyclooctadiene-based ligands in complex formation and reaction facilitation (Mori et al., 2015).

Cyclization Reactions for Organic Synthesis

- Platinum-olefin-catalyzed carboalkoxylation of o-alkynylphenyl acetals using cyclooctadiene produces 3-(alpha-alkoxyalkyl)benzofurans, demonstrating a method for synthesizing benzofuran derivatives (Nakamura et al., 2005).

Kinetics and Mechanisms in Hydrazone Formation

- Hydrazone formation rates are significantly influenced by electronic and acid/base effects of carbonyl compounds, with implications for bioconjugation and synthetic applications (Kool et al., 2013).

Bioconjugation and Polymer Chemistry

- Oximes and hydrazones play a critical role in bioconjugation, offering rapid reaction rates and versatility in conjugating biomolecules and materials, which could be relevant for designing functionalized cyclooctanecarbaldehyde derivatives (Kölmel & Kool, 2017).

Hydrate Film Growth and Gas Hydrates

- Studies on hydrate film growth at the hydrocarbon/water interface provide insights into the formation mechanisms and potential applications in controlling hydrate formation in pipelines and industrial processes (Taylor et al., 2007).

Cross-Coupling Reactions and Synthetic Applications

- Cyclooctadiene and related compounds are utilized in palladium-catalyzed cross-coupling reactions, underlining their importance in constructing complex organic molecules with potential biological and material applications (Ghosh & Ray, 2017).

Propriétés

IUPAC Name |

cyclooctanecarbaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O.H2O/c10-8-9-6-4-2-1-3-5-7-9;/h8-9H,1-7H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAGHZSFUVWBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2227107-84-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)

![3-[(Trifluoromethyl)sulfonyl]phenacyl bromide](/img/structure/B1654286.png)

![(2-dodecoxy-2-oxoethyl)-[2-[(2-dodecoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;chloride](/img/structure/B1654294.png)

![2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate](/img/structure/B1654295.png)